molecular formula C12H15ClO2 B1428046 5-(4-Chloro-3-methylphenoxy)pentan-2-one CAS No. 1225537-74-5

5-(4-Chloro-3-methylphenoxy)pentan-2-one

Cat. No. B1428046
M. Wt: 226.7 g/mol
InChI Key: IDMRWVREYAEWKH-UHFFFAOYSA-N
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Description

“5-(4-Chloro-3-methylphenoxy)pentan-2-one” is a chemical compound with the molecular formula C12H15ClO2 . It has a molecular weight of 226.70 g/mol .


Molecular Structure Analysis

The molecular structure of “5-(4-Chloro-3-methylphenoxy)pentan-2-one” consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . For a detailed molecular structure, it’s recommended to refer to a specialized chemical structure database.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Chloro-3-methylphenoxy)pentan-2-one” such as melting point, boiling point, density, etc., are not provided in the search results . For detailed physical and chemical properties, it’s recommended to refer to a specialized chemical properties database.

Scientific Research Applications

Enantioselective Synthesis and Structural Analysis

  • Highly Enantioselective Organocatalysis : A study described the synthesis of six active 4-aryl-5-nitro-pentan-2-ones enantioselectively from corresponding 5-aryl-butenones. This process utilized an imidazolidine-type enantioselective organocatalyst, highlighting the compound's utility in asymmetric synthesis and structural analysis (Szántó et al., 2008).

Electrochemical DNA Biosensors

  • Electrochemical DNA-Based Biosensors : Research on electrochemical DNA-based biosensors for screening chemical compounds interacting with DNA highlighted the testing of analogues with structural similarities to 5-(4-Chloro-3-methylphenoxy)pentan-2-one. Such studies are essential for identifying potential chemotherapeutics, demonstrating the compound's relevance in medicinal chemistry and drug discovery (Szpakowska et al., 2006).

Atmospheric Chemistry and Pollution Studies

  • Gas-Phase Reactions with OH Radicals : An investigation into the kinetics and products of gas-phase reactions involving OH radicals with related pentan-2-one derivatives underlines their significance in atmospheric chemistry. Such research helps in understanding pollutant behavior and environmental degradation processes (Aschmann et al., 2003).

Chemical Synthesis and Process Development

  • Synthesis of CRF1 Receptor Antagonist : A practical synthesis of novel CRF1 receptor antagonists involved selective chlorination of a benzimidazolone intermediate, demonstrating advanced methodologies in organic synthesis and pharmaceutical chemistry. This showcases the chemical's utility in synthesizing complex molecular architectures for therapeutic purposes (Sawai et al., 2017).

Anticancer Studies

  • Organotin(IV) Complexes as Anticancer Drugs : Research into amino acetate functionalized Schiff base organotin(IV) complexes, which includes structural analogs of 5-(4-Chloro-3-methylphenoxy)pentan-2-one, highlights their potential as anticancer agents. Such studies contribute to the development of novel chemotherapeutics (Basu Baul et al., 2009).

Safety And Hazards

The safety and hazards information for “5-(4-Chloro-3-methylphenoxy)pentan-2-one” is not provided in the search results . For detailed safety and hazards information, it’s recommended to refer to a specialized safety data sheet or chemical safety database.

properties

IUPAC Name

5-(4-chloro-3-methylphenoxy)pentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-9-8-11(5-6-12(9)13)15-7-3-4-10(2)14/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDMRWVREYAEWKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chloro-3-methylphenoxy)pentan-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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